3-(3-Methoxyphenyl)oxetan-3-amine
Description
3-(3-Methoxyphenyl)oxetan-3-amine is an organic compound characterized by the presence of an oxetane ring substituted with a methoxyphenyl group and an amine group.
Properties
IUPAC Name |
3-(3-methoxyphenyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQTGCWDBVPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of oxetane-3-one, which is then subjected to nucleophilic substitution reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for 3-(3-Methoxyphenyl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives .
Scientific Research Applications
3-(3-Methoxyphenyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride
- 3-(3-Methoxyphenyl)oxetan-3-one
- 3-(3-Methoxyphenyl)oxetan-3-ol
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(3-Methoxyphenyl)oxetan-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by an oxetane ring, a methoxyphenyl group, and an amine functionality. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In a study evaluating several oxetane-containing analogues for their cytotoxic effects against human cancer cell lines, it was found that some derivatives exhibited significant cytotoxicity. For instance:
- Cytotoxicity against MCF-7 Cells : The compound demonstrated μM-level cytotoxicity with an IC50 as low as 0.47 ± 0.02 μM .
- Additional Cancer Cell Lines : Further evaluations against MDA-MB-231 and PANC-1 cell lines indicated potent activity, suggesting broad-spectrum anticancer properties .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.47 ± 0.02 |
| MDA-MB-231 | Not specified |
| PANC-1 | Not specified |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes by converting arachidonic acid into prostaglandins. This inhibition leads to decreased production of inflammatory mediators.
Synthesis and Evaluation
The synthesis of this compound involves various methods, including nucleophilic substitution reactions starting from oxetane precursors. These synthetic routes allow for the introduction of different functional groups that can enhance biological activity.
- Synthetic Route : A common method involves the preparation of oxetane derivatives through established organic synthesis techniques, ensuring high yield and purity.
- Biological Evaluation : The synthesized compounds were evaluated for their bioactivity, focusing on their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity : A comprehensive study reported that while none of the synthesized oxetane analogues significantly inhibited tubulin polymerization, they displayed notable cytotoxicity against specific cancer cell lines .
- Inflammation Model : In models assessing inflammatory responses, compounds similar to this compound showed promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
